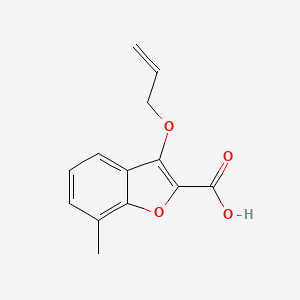
3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an allyloxy group at the 3-position and a methyl group at the 7-position of the benzofuran ring, along with a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Allyloxy)-7-methylbenzofuran-2-carbonsäure kann in mehreren Schritten erfolgen:
Ausgangsmaterial: Die Synthese beginnt mit 7-Methylbenzofuran.
Allierung: Die 3-Position des Benzofuranrings wird mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat allylisiert.
Carboxylierung: Die 2-Position wird dann mit Kohlendioxid unter Hochdruck- und Hochtemperaturbedingungen carboxyliert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Allyloxy)-7-methylbenzofuran-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Allyloxygruppe kann zu einem Epoxid oxidiert werden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Allyloxygruppe kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) können für die Epoxidierung verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) wird üblicherweise zur Reduktion von Carbonsäuren zu Alkoholen verwendet.
Substitution: Nukleophile wie Natriumazid (NaN3) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Epoxidierung: Bildung von 3-(Epoxyallyloxy)-7-methylbenzofuran-2-carbonsäure.
Reduktion: Bildung von 3-(Allyloxy)-7-methylbenzofuran-2-methanol.
Substitution: Bildung von 3-(Azidoallyloxy)-7-methylbenzofuran-2-carbonsäure.
Wissenschaftliche Forschungsanwendungen
3-(Allyloxy)-7-methylbenzofuran-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer-Eigenschaften, untersucht.
Medizin: Wird wegen seiner potenziellen Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Synthese von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(Allyloxy)-7-methylbenzofuran-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Allyloxygruppe kann einer metabolischen Aktivierung unterliegen, was zur Bildung reaktiver Zwischenprodukte führt, die mit Zellkomponenten interagieren. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden und so deren Aktivität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Allyloxy)-1,2-benzisothiazol-1,1-dioxid: Bekannt für seine Verwendung bei der Induktion systemisch erworbener Resistenz in Pflanzen.
3-Allyloxy-4H-chromenone: Unterliegen ähnlichen sigmatropen Umlagerungen.
Einzigartigkeit
3-(Allyloxy)-7-methylbenzofuran-2-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas am Benzofuranring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Die Kombination aus einer Allyloxygruppe, einer Methylgruppe und einer Carbonsäuregruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-3-7-16-11-9-6-4-5-8(2)10(9)17-12(11)13(14)15/h3-6H,1,7H2,2H3,(H,14,15) |
InChI-Schlüssel |
XTADNXLIBFQAKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





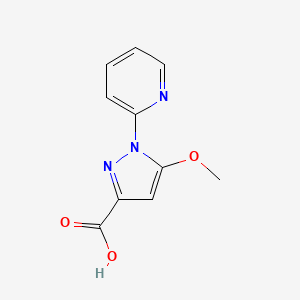


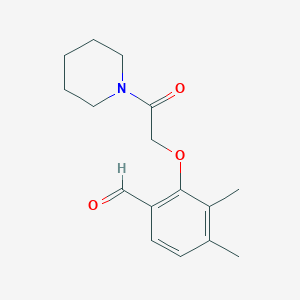
![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
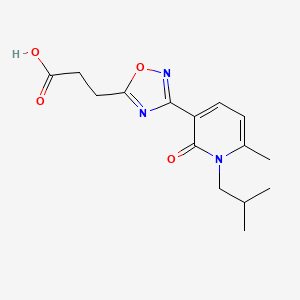


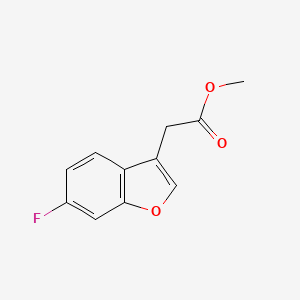
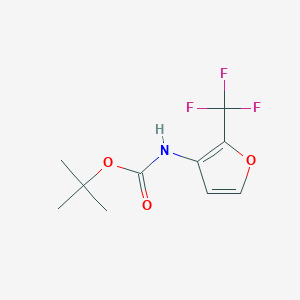
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
